molecular formula C19H19NO4 B15210481 3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid CAS No. 649773-87-5

3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid

Cat. No.: B15210481
CAS No.: 649773-87-5
M. Wt: 325.4 g/mol
InChI Key: DDMALHURPMZXOR-UHFFFAOYSA-N
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Description

3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is a benzoic acid derivative featuring a 2-oxopyrrolidinone ring substituted with a 3-ethylphenoxy group at the 3-position. The ethylphenoxy substituent contributes to lipophilicity, while the 2-oxopyrrolidinone ring may influence conformational flexibility and hydrogen-bonding capacity.

Properties

CAS No.

649773-87-5

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

3-[3-(3-ethylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C19H19NO4/c1-2-13-5-3-8-16(11-13)24-17-9-10-20(18(17)21)15-7-4-6-14(12-15)19(22)23/h3-8,11-12,17H,2,9-10H2,1H3,(H,22,23)

InChI Key

DDMALHURPMZXOR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OC2CCN(C2=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate amine with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Ethylphenoxy Group: This step often involves nucleophilic substitution reactions where an ethylphenol derivative reacts with a halogenated pyrrolidinone intermediate.

    Attachment of the Benzoic Acid Moiety: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of 3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent on Pyrrolidinone Core Structure Molecular Formula XlogP (Predicted) Key Functional Groups
3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid 3-Ethylphenoxy Benzoic acid C₁₉H₁₉NO₄ ~3.2* Carboxylic acid, pyrrolidinone
3-(3-(4-Phenoxyphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid 4-Phenoxyphenoxy Benzoic acid C₂₃H₁₉NO₅ ~4.1 Aromatic ether, carboxylic acid
3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid Benzo[d][1,3]dioxol-5-yloxy Benzoic acid C₁₈H₁₅NO₆ ~2.8 Dioxolane ring, carboxylic acid
5-[3-(2-((R)-2-(3-Chlorophenyl)-2-hydroxyethylamino)ethyl)phenoxy]-2-(2-oxopyrrolidin-1-yl)benzoic acid Chlorophenyl-hydroxyethylaminoethyl Benzoic acid C₂₇H₂₇ClN₂O₅ 1.4 Chlorophenyl, hydroxyl, amine
3-[3-(3-Fluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid 3-Fluorophenyl Benzoic acid C₁₆H₁₃FN₂O₃ ~2.3 Fluorophenyl, imidazolidinone

*Estimated based on substituent contributions.

Key Observations:

  • Lipophilicity (XlogP): The 4-phenoxyphenoxy analog exhibits higher lipophilicity (~4.1) due to its bulky aromatic substituent, which may enhance membrane permeability but reduce aqueous solubility.
  • The chlorophenyl group in introduces both steric bulk and electron-withdrawing effects, which may influence receptor binding .
  • Conformational Flexibility: The 2-oxopyrrolidinone ring in the target compound allows for greater flexibility compared to the rigid imidazolidinone ring in , possibly affecting binding kinetics .

Biological Activity

3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid, with the CAS number 649773-87-5, is a complex organic compound known for its potential biological activities. This article explores its synthesis, properties, and biological activity based on diverse scientific sources.

PropertyValue
Molecular Formula C19H19NO4
Molecular Weight 325.36 g/mol
IUPAC Name 3-[3-(3-ethylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid
CAS Number 649773-87-5
InChI Key DDMALHURPMZXOR-UHFFFAOYSA-N

The compound features a pyrrolidinone ring, an ethylphenoxy group, and a benzoic acid moiety, which contribute to its unique chemical reactivity and biological activity.

Synthesis

The synthesis of 3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions:

  • Formation of the Pyrrolidinone Ring : Cyclization of an appropriate amine with a carboxylic acid derivative under acidic or basic conditions.
  • Introduction of the Ethylphenoxy Group : Nucleophilic substitution reactions where an ethylphenol derivative reacts with a halogenated pyrrolidinone intermediate.
  • Attachment of the Benzoic Acid Moiety : Esterification or amidation reactions followed by hydrolysis to yield the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The exact pathways depend on its application context but may involve modulation of biochemical pathways leading to therapeutic effects.

Biological Activity

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives similar to this compound exhibit antimicrobial properties against various pathogens, including fungi such as Candida albicans and Cryptococcus neoformans .
  • Cytotoxic Effects : The compound has shown moderate cytotoxicity against human cancer cell lines in assays, indicating potential for anticancer applications .
  • Therapeutic Applications : As a building block in medicinal chemistry, it can be utilized in synthesizing pharmaceutical compounds aimed at treating various diseases due to its unique structural features.

Case Study 1: Antifungal Activity

A study evaluated the antifungal properties of similar compounds against Candida albicans and Cryptococcus neoformans. The results indicated that certain derivatives demonstrated significant inhibition compared to standard antifungal agents like ketoconazole .

Case Study 2: Cytotoxicity Evaluation

In another investigation, the cytotoxicity of related compounds was assessed using MTT assays across several human cancer cell lines (BGC-823, H460, PC-3). The findings revealed IC50 values ranging from 15–100 μM, suggesting potential for further development as anticancer agents .

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